17|A-Acetoxy-2|A-bromo-5|A-androstanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

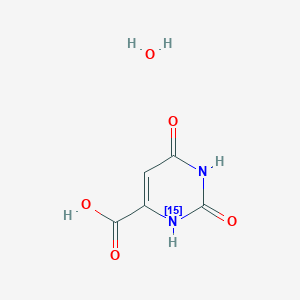

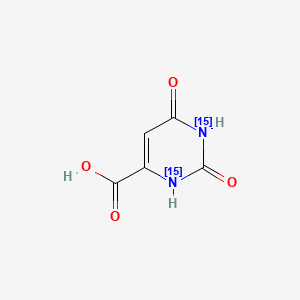

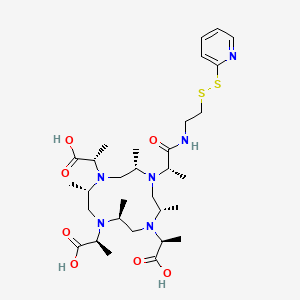

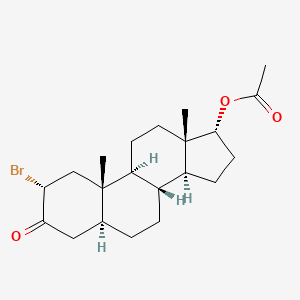

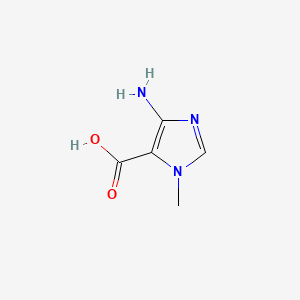

17α-Acetoxy-2α-bromo-5α-androstanone (17-Br-A) is a synthetic steroid hormone analog of 5α-dihydrotestosterone (DHT). It is a member of the androstane class of steroids and has been used in scientific research to study the effects of DHT on the body. 17-Br-A has been used to study the effects of DHT on the brain, reproductive organs, and other tissues.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis

The synthesis of related compounds to 17|A-Acetoxy-2|A-bromo-5|A-androstanone has been an area of interest. For instance, the steroid 3β-acetoxy-5α-bromo-6β-hydroxyandrostan-17-one was synthesized and characterized by various techniques including FT-IR, 1H-NMR, EI-MS, and ESI-HRMS. Its crystal structure was determined, showing the molecule's conformation and intermolecular interactions which form a three-dimensional network. This research contributes to the understanding of the structural aspects of similar steroids (Zhang, Xu, & Hu, 2010).

Derivative Synthesis and Transformations

Derivatives of this compound have been synthesized, contributing to the field of organic chemistry. For example, the conversion of 3α-Acetoxy-16α-bromo-5α-androstan-17-one into various derivatives highlights the versatility of these compounds in chemical synthesis and the potential to create novel molecules with specific properties (Matsui & Kinuyama, 1976).

Inhibition of 17β-Hydroxysteroid Dehydrogenases

A study on the synthesis of androstane derivatives, including those related to this compound, showed their potential as inhibitors of 17β-hydroxysteroid dehydrogenases. These compounds could be significant in the development of therapeutic agents for conditions like prostate cancer, given their inhibition of specific enzymes without producing androgenic activity (Djigoué, Ngatcha, Roy, & Poirier, 2013).

Chemical Properties and Spectral Data Analysis

The study of steroidal compounds similar to this compound involves examining their chemical properties and spectral data. Research in this area contributes to the broader understanding of steroidal chemistry and can aid in the development of new synthetic methods and compounds (Nikolaropoulos & Catsoulacos, 1988).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of compound '17|A-Acetoxy-2|A-bromo-5|A-androstanone' can be achieved through a multi-step process involving the conversion of starting materials into intermediates and ultimately the target compound. The key steps in the synthesis pathway involve the bromination of an androstanone intermediate, followed by acetylation to introduce the acetoxy group.", "Starting Materials": ["Androstanone", "Bromine", "Acetic Anhydride", "Sodium Acetate", "Sulfuric Acid", "Water"], "Reaction": ["1. Androstanone is dissolved in acetic anhydride and heated to 60-70°C with stirring.", "2. Bromine is added dropwise to the reaction mixture and stirring is continued for several hours until the bromination is complete.", "3. The reaction mixture is poured into ice-cold water and the resulting solid is collected by filtration and washed with water.", "4. The solid is dissolved in a mixture of acetic anhydride and sulfuric acid and heated to 60-70°C with stirring.", "5. Sodium acetate is added to the reaction mixture and stirring is continued for several hours until acetylation is complete.", "6. The reaction mixture is poured into ice-cold water and the resulting solid is collected by filtration and washed with water.", "7. The solid is recrystallized from a suitable solvent to yield the target compound, 17|A-Acetoxy-2|A-bromo-5|A-androstanone."] } | |

| 6173-35-9 | |

Molekularformel |

C21H31BrO3 |

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C21H31BrO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

KIYCCKUSMYHYMN-LKIOEXHTSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |

Synonyme |

17β-Acetoxy-2α-bromo-5α-androstan-3-one; 2α-Bromo-17β-hydroxy-5α-androstan-3-one Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)